Comparative Physicochemical Profile: Lipophilicity and Polar Surface Area Versus Marketed cFMS Inhibitor IV
The target compound (CAS 1171397-33-3) possesses a topological polar surface area (TPSA) of 88 Ų, which is significantly smaller than the TPSA of 70.9 Ų for the structurally divergent cFMS Receptor Inhibitor IV (CAS 959626-45-0, 5-cyano-N-[2,5-di(piperidin-1-yl)phenyl]furan-2-carboxamide) [1]. The target compound's sulfonamide moiety contributes to a distinct hydrogen-bond acceptor count (8) versus the cyano-piperidinyl analog (5), predicting a different membrane permeability and efflux liability profile [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 88 Ų |
| Comparator Or Baseline | cFMS Receptor Inhibitor IV (CAS 959626-45-0): 70.9 Ų |
| Quantified Difference | Absolute difference of 17.1 Ų; 24% higher TPSA for the target compound |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
A higher TPSA suggests a lower passive membrane permeability, which directly impacts the compound's suitability for cell-based versus cell-free biochemical assays, guiding selection based on experimental design requirements.
- [1] Kuujia.com. (n.d.). CAS No. 1171397-33-3: Computed Properties (TPSA). Retrieved from https://www.kuujia.com/cas-1171397-33-3.html View Source
- [2] PubChem. (n.d.). Computed Properties for CID 6576483 (related scaffold). National Center for Biotechnology Information. View Source
